molecular formula C5H9ClF3NO2 B574247 Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride CAS No. 169605-23-6

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Cat. No.: B574247
CAS No.: 169605-23-6
M. Wt: 207.577
InChI Key: CKVHKPQCIBOZON-UHFFFAOYSA-N
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Description

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is a chemical compound with the molecular formula C5H8F3NO2·HCl and a molecular weight of 207.58 g/mol . . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride typically involves the esterification of 3-amino-4,4,4-trifluorobutanoic acid with methanol in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be represented as follows:

3-amino-4,4,4-trifluorobutanoic acid+methanolHClMethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride\text{3-amino-4,4,4-trifluorobutanoic acid} + \text{methanol} \xrightarrow{\text{HCl}} \text{this compound} 3-amino-4,4,4-trifluorobutanoic acid+methanolHCl​Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Hydrolysis: 3-amino-4,4,4-trifluorobutanoic acid.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
  • 3-amino-4,4,4-trifluorobutanoic acid methyl ester hydrochloride
  • Methyl 3-azanyl-4,4,4-tris(fluoranyl)butanoate hydrochloride

Uniqueness

Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.

Properties

IUPAC Name

methyl 3-amino-4,4,4-trifluorobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)2-3(9)5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHKPQCIBOZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660288
Record name Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169605-23-6
Record name Methyl 3-amino-4,4,4-trifluorobutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1.5 g of 3-amino-4,4,4-trifluorobutanoic acid (9.55 mmol, 1 equivalent) were initially charged in 18 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was then concentrated, evaporated repeatedly with dichloromethane and dried under reduced pressure. This gave 1.86 g (94% of theory) of the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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